molecular formula C13H7Cl2NO B13998894 2,4-Dichlorophenanthridin-6(5h)-one CAS No. 27353-45-3

2,4-Dichlorophenanthridin-6(5h)-one

Cat. No.: B13998894
CAS No.: 27353-45-3
M. Wt: 264.10 g/mol
InChI Key: UVVUGUIGMAOZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Phenanthridinone Scaffold in Organic and Medicinal Chemistry Research

The phenanthridinone skeleton is a prominent heterocyclic framework found in a variety of natural products and synthetic molecules, exhibiting a wide range of pharmacological actions. nih.govrsc.org Its structural importance has spurred considerable interest in the fields of organic synthesis and medicinal chemistry, leading to the development of new synthetic methodologies and novel compounds with pharmaceutical potential. nih.govrsc.org

Phenanthridinone derivatives are recognized for their diverse biological activities, which include anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net This broad spectrum of activity has established the phenanthridinone core as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The flat, polycyclic nature of the phenanthridinone system allows for effective interaction with various biological targets, including enzymes and nucleic acids. researchgate.netresearchgate.net

The synthesis of the phenanthridinone scaffold has been a subject of extensive research, with numerous methods developed over the years. These range from classical approaches like the Schmidt reaction and Beckmann rearrangement to modern, palladium-catalyzed cross-coupling reactions and C-H bond activation strategies. rsc.orgclinicaltrials.gov These advanced synthetic methods have enabled the creation of a vast library of substituted phenanthridinone derivatives for biological evaluation. clinicaltrials.gov

Overview of Dihalo-substituted Phenanthridinones as Subjects of Academic Investigation

The introduction of halogen atoms, such as chlorine, into the phenanthridinone scaffold can significantly influence the molecule's physicochemical properties and biological activity. Dihalo-substitution, in particular, can modulate factors like lipophilicity, metabolic stability, and binding affinity to target proteins. While specific research on 2,4-Dichlorophenanthridin-6(5H)-one is limited in publicly available literature, the study of other dihalo-substituted heterocyclic compounds provides valuable insights.

For instance, dichlorinated phenyl rings are common motifs in pharmacologically active molecules. The positions of the chlorine atoms can drastically alter the compound's properties. In a related area, the synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is a known process, and this compound serves as a building block for more complex molecules. researchgate.net Similarly, the synthesis of compounds like 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine highlights the methodologies used to create complex molecules with dichlorinated phenyl groups. clinicaltrials.gov

The synthesis of dihalo-substituted phenanthridinones would likely involve palladium-catalyzed annulation reactions of appropriately substituted anilines and benzoic acids. clinicaltrials.gov For example, a reaction between a dichlorinated aniline (B41778) derivative and a suitable benzoic acid could potentially yield a dichlorophenanthridinone. The specific substitution pattern of the resulting product would depend on the starting materials and reaction conditions.

Research Landscape of this compound and Related Compounds

The specific compound This compound is identified in chemical databases with the CAS number 27353-45-3 and the molecular formula C13H7Cl2NO . mdpi.com However, detailed academic studies focusing exclusively on its synthesis, characterization, and biological evaluation are not widely available in the public domain.

The research landscape for related compounds, however, is quite active. Studies on substituted phenanthridinones have explored their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. researchgate.net The mechanism of action for some phenanthridinone-based anticancer agents involves the inhibition of key enzymes like topoisomerase. researchgate.net

Furthermore, the development of synthetic methods for phenanthridinone derivatives continues to be an area of focus. Recent advancements include visible-light-driven synthesis and palladium-catalyzed C-H activation reactions, which offer more efficient and environmentally friendly routes to these complex molecules. These methodologies could potentially be applied to the synthesis of This compound .

The table below summarizes the key identification information for This compound and a related monochlorinated analog.

Compound NameCAS NumberMolecular Formula
This compound27353-45-3C13H7Cl2NO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27353-45-3

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

2,4-dichloro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H7Cl2NO/c14-7-5-10-8-3-1-2-4-9(8)13(17)16-12(10)11(15)6-7/h1-6H,(H,16,17)

InChI Key

UVVUGUIGMAOZEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)Cl)NC2=O

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichlorophenanthridin 6 5h One and Analogues

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis stands at the forefront of synthetic strategies for constructing the phenanthridinone framework. nih.gov Both palladium and nickel catalysts have proven effective in facilitating the key bond-forming reactions required for the synthesis of these complex heterocyclic systems. nih.govacs.org

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysts are particularly versatile in the synthesis of phenanthridinones, enabling a variety of cyclization and annulation strategies. acs.orgacs.org These methods often involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single step or a one-pot sequence, leading to high efficiency. nih.gov

A prominent strategy for phenanthridinone synthesis is the use of palladium-catalyzed oxidative C-H coupling reactions. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated derivatives, making it a more atom-economical process. nih.gov For instance, the direct ortho-C-H/N-H annulation of benzamides with an aryne precursor can yield phenanthridinone derivatives. acs.org Another example involves the palladium-catalyzed dual C-H activation of N-methoxybenzamides in the presence of an oxidant like silver oxide. nih.gov

A general representation of this process is the cyclization of N-substituted o-halobenzanilides, which is a frequently used method. nih.gov

Table 1: Examples of Palladium-Catalyzed Oxidative C–H Coupling Reactions

Starting MaterialsCatalyst SystemOxidantProductYieldReference
N-methoxybenzamides and phenyliodidePalladium catalystSilver oxidePhenanthridinonesGood nih.gov
Benzamide (B126) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonatePalladium catalystO₂ or K₂S₂O₈Phenanthridinone derivativesNot specified acs.org
N-substituted o-halobenzanilidesHomogeneous Pd-complexes with ligandsNot applicablePhenanthridinone derivativesNot specified nih.gov

This table is illustrative and specific yields for 2,4-Dichlorophenanthridin-6(5H)-one were not detailed in the provided search results.

Intermolecular dehydrogenative annulation represents another facet of palladium-catalyzed phenanthridinone synthesis. While the search results primarily focus on intramolecular cyclizations and couplings, the principles of dehydrogenative coupling are relevant. These processes involve the formation of new bonds through the removal of hydrogen atoms, often facilitated by a palladium catalyst and an oxidant.

The construction of the phenanthridinone scaffold inherently relies on the formation of both aryl-aryl and C-N bonds. nih.gov Palladium catalysis excels at orchestrating these transformations in a controlled manner. acs.org One-pot syntheses that achieve simultaneous C-C and C-N bond formation are particularly noteworthy for their efficiency. nih.gov For example, the palladium-catalyzed annulation of arynes by ortho-halobenzamides allows for the synthesis of N-substituted phenanthridinones in a single step under relatively mild conditions. nih.gov Another approach involves the palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acid, which proceeds via C(sp²)–H bond activation in water. nih.gov

A recently developed method describes the palladium-mediated annulation of 2-bromobenzamides and 2-bromobenzoic acids, which provides access to a range of functionalized phenanthridin-6(5H)-ones in high yields (59–88%). acs.orgacs.org The proposed mechanism for this reaction can proceed through two pathways, one involving an aryne intermediate and the other featuring a Pd(IV) species. acs.org

Table 2: Palladium-Catalyzed Aryl-Aryl and C-N Bond Forming Reactions for Phenanthridinone Synthesis

Reactant 1Reactant 2Catalyst SystemKey Bond FormationsProductYieldReference
ortho-HalobenzamidesArynePalladium catalystC-C and C-NN-substituted phenanthridinonesGood nih.gov
N-aryl-2-aminopyridine2-iodobenzoic acidPd-catalyst in waterC(sp²)-H activation, C-NPhenanthridinonesHigh nih.gov
2-Bromobenzamides2-Bromobenzoic acidsPd(OAc)₂, PPh₃, Cs₂CO₃ in DMFC-C and C-NPhenanthridin-6(5H)-ones59-88% acs.orgacs.org

The Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of phenanthridinones. This reaction typically involves the coupling of an organoboron compound with an organohalide. In the context of phenanthridinone synthesis, this can be envisioned through the coupling of appropriately substituted boronic acids and halo-amides.

For instance, the synthesis of phenanthridinones from 2-halobenzoates and 2-aminophenylboronic acid has been reported. nih.gov A patent also describes the use of a Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride to produce a dichlorinated triazine derivative, highlighting the utility of this reaction for creating chlorinated aromatic structures. google.com Furthermore, a method for the palladium-catalyzed double cross-coupling reaction of vic-diborylalkenes with 2,2′-dibromobiaryls has been developed to synthesize various phenanthrenes, demonstrating the power of Suzuki-Miyaura coupling in constructing the core aromatic system. researchgate.net

Nickel-Catalyzed Amidation Protocols

While palladium catalysis is more prevalent, nickel-catalyzed reactions have also been explored for the synthesis of amides and related structures, which are precursors to or components of phenanthridinones. acs.org Nickel is an attractive alternative due to its lower cost and high abundance. orgsyn.org

Nickel-catalyzed amidation of aryl iodides has been demonstrated as a route to phenanthridin-6(5H)-ones. acs.org More broadly, nickel catalysis has been effectively used for the decarbonylative amination of amides to form amidines and for the reductive amidation of esters with nitro compounds to produce a wide array of amides. nih.govnih.gov These methods showcase the potential of nickel catalysis in C-N bond formation, a critical step in phenanthridinone synthesis. orgsyn.org

Table 3: Overview of Relevant Nickel-Catalyzed Reactions

Reaction TypeStarting MaterialsCatalyst SystemProductReference
AmidationAryl iodidesNickel catalystPhenanthridin-6(5H)-ones acs.org
Decarbonylative AminationAmidesNickel(II) catalystAmidines nih.gov
Reductive AmidationEsters and nitro compoundsHeterogeneous nickel-based catalystAmides nih.gov

Metal-Free and Organocatalytic Approaches

In the quest for more sustainable and cost-effective synthetic methods, transition-metal-free and organocatalytic approaches for the synthesis of phenanthridinones have gained significant traction. These methods avoid the use of expensive and potentially toxic metal catalysts.

One notable metal-free approach involves the use of vasicine (B45323), a natural product, in combination with potassium tert-butoxide (KOtBu) to promote the intramolecular C-H arylation of N-phenyl-2-halobenzamides. nih.gov This methodology has been successfully applied to the synthesis of various phenanthridinone derivatives. The reaction proceeds efficiently under microwave irradiation, offering high yields in a short timeframe. nih.gov For instance, the cyclization of N-phenyl-2-chlorobenzamide derivatives can be achieved, suggesting a viable route to this compound by starting with an appropriately substituted N-(4-chlorophenyl)-2-chlorobenzamide.

Another strategy employs visible light and KOtBu to facilitate a dehydrogenative C-H carbonylative lactamization of 2-arylanilines, using dimethylformamide (DMF) as the carbonyl source. organic-chemistry.org This reaction is driven by the irreversible release of hydrogen gas. Furthermore, constant-potential electrolysis represents another metal-free method, where tetrabutylammonium (B224687) iodide (TBAI) acts as both a redox catalyst and a supporting electrolyte to effect intramolecular C-H activation. organic-chemistry.org

Organocatalytic methods have also been developed. For example, an organophotoredox-catalyzed 1,7-enyne bicyclization has been used for the diastereoselective synthesis of ester-substituted phenanthridinones through a radical cascade cyclization. acs.org This transition-metal- and oxidant-free, one-pot protocol generates three new C-C bonds and two quaternary carbon centers. acs.org

Method Catalyst/Reagent Key Features Potential Application for this compound
Intramolecular C-H ArylationVasicine/KOtBuMetal-free, microwave-assisted, rapidCyclization of an N-(aryl)-2,4-dichlorobenzamide derivative.
Dehydrogenative LactamizationVisible Light/KOtBuMetal-free, uses DMF as carbonyl sourceReaction of a substituted 2-arylaniline.
ElectrolysisTBAIMetal-free, mild conditionsIntramolecular C-H activation of a suitable precursor.
Organophotoredox BicyclizationOrganic PhotocatalystMetal- and oxidant-free, stereoselectiveSynthesis of complex analogs with quaternary centers.

Photoinduced and Microwave-Assisted Cyclizations

Light and microwave energy offer powerful, non-thermal methods to drive chemical reactions, often leading to enhanced yields, reduced reaction times, and unique reactivity.

Photoinduced cyclizations have emerged as a valuable tool for constructing the phenanthridine (B189435) core. These reactions often proceed through radical intermediates. For instance, the visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using eosin (B541160) B as an organic dye photosensitizer, provides a metal-free route to 6-substituted phenanthridines. researchgate.net Another approach involves the photoinduced radical cyclization of o-diisocyanoarenes with diphosphines to yield bisphosphinated quinoxalines, which highlights the versatility of photo-initiated radical pathways. nih.gov A simple and mild method for accessing fluorinated dibenz[b,e]azepines via visible-light photoredox catalysis has also been reported, which could potentially be adapted for halogenated phenanthridinones. rsc.org

Microwave-assisted synthesis has been shown to significantly accelerate the formation of phenanthridinones. A rapid, microwave-assisted protocol for the synthesis of phenanthridine derivatives from the radical insertion/cyclization of biphenyl (B1667301) isocyanides has been developed, demonstrating wide substrate scope and high yields. nih.gov As mentioned previously, a metal-free methodology utilizing vasicine as a catalyst for the intramolecular C-H arylation of aryl halides is effectively promoted by microwave irradiation, even with less reactive aryl chlorides, furnishing products in as little as 15 minutes. nih.gov The synthesis of phenanthro[9,10-d]imidazole derivatives has also been achieved under solvent-free, one-pot microwave conditions. researchgate.net

Energy Source Method Typical Precursors Key Advantages
Visible LightOxidative Cyclization2-Isocyanobiphenyls, HydrazinesMetal-free, mild conditions.
Visible LightRadical Cascade Cyclizationo-DiisocyanoarenesAvoids metal catalysts, high conversion.
MicrowaveIntramolecular C-H ArylationN-phenyl-2-halobenzamidesRapid, efficient, high yields.
MicrowaveRadical Insertion/CyclizationBiphenyl isocyanidesWide substrate scope, excellent yields.

Classical Ring-Closure and Rearrangement Reactions for Phenanthridinone Formation

Long-standing reactions in organic synthesis continue to be relevant for the construction of the phenanthridinone framework.

Schmidt and Beckmann Rearrangement Precursors

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, aldehyde, or ketone in the presence of acid to yield an amine or amide with the expulsion of nitrogen. wikipedia.orgslideshare.net For the synthesis of phenanthridinones, the intramolecular Schmidt reaction is particularly useful. The mechanism involves the addition of hydrazoic acid to a protonated ketone to form an azidohydrin, which then rearranges, often in a manner analogous to the Beckmann rearrangement, to yield the corresponding lactam. libretexts.org

The Beckmann rearrangement is the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of lactams, including phenanthridinones. nih.gov The reaction proceeds via protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.org The choice of acid catalyst can be critical, with reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride also being effective. wikipedia.org For the synthesis of a dichlorinated phenanthridinone, a potential precursor would be the oxime of a suitably substituted fluorenone.

Rearrangement Starting Material Key Reagent Product
SchmidtKetone (e.g., Fluorenone derivative)Hydrazoic Acid (HN₃)Amide (Phenanthridinone)
BeckmannKetoxime (e.g., Fluorenone oxime derivative)Acid (e.g., H₂SO₄, PPA)Amide (Phenanthridinone)

Ullmann and Related Coupling Reactions

The Ullmann reaction is a classical copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.orgthermofisher.com A variation, the Ullmann condensation or Ullmann-type reaction, involves the copper-promoted reaction of an aryl halide with a nucleophile, such as an amine or an alcohol, to form C-N or C-O bonds, respectively. wikipedia.org These reactions are fundamental in constructing the biaryl backbone of phenanthridinones.

Modern adaptations of the Ullmann reaction often use soluble copper catalysts with ligands like diamines or acetylacetonate, which allows for milder reaction conditions compared to the traditionally harsh requirements. wikipedia.org For the synthesis of phenanthridinones, an intramolecular Ullmann-type coupling of an N-aryl-2-halobenzamide can be envisioned. The presence of electron-withdrawing groups on the aryl halide can activate the substrate towards coupling. wikipedia.org

Palladium-catalyzed coupling reactions, which are related to the classical Ullmann reaction, are also widely used. For example, a straightforward approach for the construction of phenanthridin-6(5H)-one skeletons relies on a palladium-catalyzed annulation of 2-bromobenzamides with o-bromobenzoic acids. acs.org

Development of Stereoselective Synthetic Pathways to Phenanthridinone Derivatives

The introduction of chirality into the phenanthridinone scaffold can significantly impact its biological activity. Consequently, the development of stereoselective synthetic methods has become an important area of research.

Enantioselective Synthesis Strategies

The enantioselective synthesis of phenanthridinone derivatives often focuses on creating all-carbon quaternary stereocenters. One powerful strategy is the Birch-Heck sequence . nih.govacs.org This multi-step process begins with a Birch reduction-alkylation of benzoic acid, followed by amide coupling and a key enantioselective intramolecular Mizoroki-Heck reaction. nih.gov This desymmetrizing Heck reaction can generate phenanthridinone analogs with a quaternary stereocenter in good to very good enantioselectivity. acs.org This methodology has been successfully applied to substrates bearing halogen substituents on the aryl ring. acs.org

A nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction has also been developed to convert symmetrical 1,4-cyclohexadienes with attached aryl halides into phenanthridinone analogs containing quaternary stereocenters. brynmawr.edu This approach provides a valuable alternative to palladium-catalyzed processes. brynmawr.edu

Method Key Reaction Chiral Center Type Catalyst System
Birch-Heck SequenceEnantioselective Intramolecular Mizoroki-HeckAll-carbon quaternaryPalladium-based
Nickel-Catalyzed CyclizationEnantioselective Intramolecular Mizoroki-HeckAll-carbon quaternaryNickel-based with chiral ligand

Diastereoselective Control in Phenanthridinone Construction

The creation of specific stereoisomers in the synthesis of complex molecules, known as diastereoselective synthesis, is a cornerstone of modern medicinal chemistry. For phenanthridinone derivatives, introducing chirality can significantly impact their biological activity and therapeutic potential. Diastereoselective control in the construction of the phenanthridinone skeleton can be achieved through various strategies, most notably by employing chiral auxiliaries that direct the stereochemical outcome of key bond-forming reactions.

A powerful strategy for the enantioselective synthesis of phenanthridinone derivatives bearing an all-carbon quaternary stereocenter involves a Birch reduction-alkylation sequence followed by a desymmetrizing intramolecular Mizoroki-Heck reaction. nih.gov This approach allows for the transformation of simple starting materials into complex tricyclic structures with high levels of stereocontrol. nih.gov

The initial step involves the synthesis of the Heck substrates, which begins with a Birch reduction-alkylation of benzoic acid. This method has been used to prepare a variety of 1,4-cyclohexadiene (B1204751) products that serve as precursors for the phenanthridinone core. The yields for these initial reactions are consistently high, and the products are often pure enough for subsequent steps without the need for chromatographic purification. nih.gov

The key to achieving diastereoselectivity is the intramolecular Heck reaction, which is catalyzed by a nickel complex with a newly synthesized chiral iQuinox-type bidentate ligand. This catalytic system has proven effective in transforming symmetrical 1,4-cyclohexadienes with an attached aryl halide into phenanthridinone analogues that contain a quaternary stereocenter. nih.gov This method is particularly advantageous as it provides direct access to six-membered heterocyclic systems with these challenging structural motifs. nih.gov Research has demonstrated good to excellent yields and high enantioselectivity for a range of substrates. nih.gov

The following table summarizes the results of a Ni-catalyzed enantioselective intramolecular Mizoroki-Heck reaction for the synthesis of various phenanthridinone derivatives. This data showcases the effectiveness of this method with different substituents on the aryl halide and the alkylating agent, providing insights into how a similar strategy could be envisioned for a dichlorinated analogue.

Table 1: Ni-Catalyzed Enantioselective Intramolecular Mizoroki-Heck Reaction for the Synthesis of Phenanthridinone Analogues

Entry R Group Ar-X Yield (%) ee (%)
1 Methyl 2-iodophenyl 85 92
2 Ethyl 2-iodophenyl 82 90
3 Propyl 2-iodophenyl 78 91
4 Methyl 2-bromo-4-chlorophenyl 75 88
5 Ethyl 2-bromo-4-chlorophenyl 72 87

Another fundamental approach to achieving diastereoselectivity in the synthesis of heterocyclic compounds involves the use of chiral auxiliaries, such as the well-established Evans oxazolidinones. wikipedia.org These chiral molecules are temporarily attached to the substrate to direct the stereochemical course of a reaction, after which they can be removed and recycled. wikipedia.org Evans oxazolidinones are particularly effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org

In the context of constructing a phenanthridinone framework, a chiral auxiliary could be employed to control the stereochemistry of a key bond-forming step, such as an alkylation or an aldol condensation, in the precursor molecule. For instance, an N-acyloxazolidinone can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. wikipedia.org

The table below illustrates the high levels of diastereoselectivity that can be achieved in the alkylation of an N-acyloxazolidinone, a reaction that could be a crucial step in a hypothetical synthesis of a chiral precursor to a phenanthridinone.

Table 2: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

Electrophile Base Diastereomeric Ratio (dr) Yield (%)
Benzyl bromide LDA >99:1 95
Allyl iodide NaHMDS 98:2 92
Methyl iodide KHMDS 97:3 90

While a specific diastereoselective synthesis of this compound is not detailed in the literature, the principles and methodologies described above provide a clear roadmap for how such a synthesis could be designed and executed. The use of intramolecular Heck reactions with chiral ligands or the application of chiral auxiliaries like Evans oxazolidinones in the construction of key intermediates are powerful tools for achieving the desired stereochemical control.

Elucidation of Reaction Mechanisms in Phenanthridinone Synthesis

Experimental Mechanistic Investigations of 2,4-Dichlorophenanthridin-6(5H)-one Formation

Experimental approaches to understanding reaction mechanisms for the formation of complex heterocyclic systems such as this compound are crucial for optimizing reaction conditions and improving yields. These investigations typically focus on the identification of transient species and the measurement of reaction rates.

Identification of Key Intermediates and Transition States

The synthesis of phenanthridinones can proceed through various pathways, each involving distinct intermediates and transition states. For instance, in palladium-catalyzed C-C and C-N bond formation reactions, which are common strategies for constructing the phenanthridinone core, key intermediates often include aryl-palladium(II) species. rsc.org These are formed from the oxidative addition of an aryl halide to a palladium(0) catalyst.

Another important class of intermediates in some phenanthridinone syntheses are arynes. rsc.org These highly reactive species can be generated, for example, from 2-bromobenzoic acid in the presence of a palladium catalyst and subsequently react with a suitable coupling partner to form the polycyclic framework. rsc.org In photochemical syntheses, the reaction may proceed through the formation of an amidyl radical via photoexcited catalyst-induced oxidation of a benzamide (B126) precursor.

While these represent plausible intermediates in the synthesis of the general phenanthridinone structure, specific experimental trapping or spectroscopic identification of intermediates and the characterization of transition states for the formation of this compound are not detailed in the available research. The presence of the chloro-substituents on the aromatic ring would influence the electronic properties of the starting materials and intermediates, thereby affecting the stability and reactivity of these transient species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding a reaction mechanism as they provide quantitative data on how the concentration of reactants, catalysts, and other additives affect the rate of product formation. The determination of the reaction order with respect to each component helps in formulating a rate law for the reaction.

A generalized approach to determining the rate law involves systematically varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate. The following table illustrates a hypothetical set of experiments for a reaction and the principles of deducing the rate law.

ExperimentInitial [A] (mol L⁻¹)Initial [B] (mol L⁻¹)Initial Rate (mol L⁻¹ min⁻¹)
10.10.16.0 x 10⁻³
20.10.27.2 x 10⁻²
30.20.42.88 x 10⁻¹
40.40.12.4 x 10⁻²
This is a generic data table for illustrative purposes and does not represent actual kinetic data for the synthesis of this compound.

Despite the importance of such studies, specific kinetic data and a determined rate law for the synthesis of this compound are not available in the reviewed literature.

Computational Chemistry in Mechanistic Proposal and Validation

In the absence of direct experimental evidence for transient species, computational chemistry serves as a powerful tool to propose and validate reaction mechanisms. Techniques like Density Functional Theory (DFT) and potential energy surface (PES) analysis provide deep insights into the feasibility of different reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products.

DFT calculations can be used to compare different possible mechanistic pathways. For example, in a cycloaddition reaction, it can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective transition states. A lower activation energy suggests a more favorable pathway. DFT can also elucidate the role of catalysts by modeling their coordination with the reactants and their effect on the activation barriers.

For the synthesis of this compound, DFT studies could be employed to:

Model the oxidative addition and reductive elimination steps in a palladium-catalyzed cycle.

Calculate the energy profile for the formation and subsequent reaction of a dichlorinated aryne intermediate.

Investigate the electronic effects of the two chlorine atoms on the stability of intermediates and the heights of transition state barriers.

However, specific DFT studies focused on the reaction pathways leading to this compound have not been reported in the surveyed scientific literature.

Potential Energy Surface Analysis

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can identify all possible stationary points, including local minima corresponding to stable intermediates and saddle points corresponding to transition states.

The analysis of the PES provides a comprehensive picture of the reaction landscape, revealing the lowest energy path from reactants to products. It can also uncover alternative, competing reaction pathways and the energetic barriers that separate them. The study of the PES is crucial for understanding reaction selectivity and predicting the most likely products.

For the formation of this compound, a detailed PES analysis would be invaluable for:

Visualizing the entire reaction coordinate from the starting materials.

Confirming the connectivity of intermediates and transition states along a proposed reaction pathway.

Understanding how the chloro-substituents might alter the topography of the surface compared to the unsubstituted phenanthridinone.

Advanced Spectroscopic Characterization for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 2,4-Dichlorophenanthridin-6(5H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

¹H-NMR Chemical Shift Analysis and Coupling Constants

The ¹H-NMR spectrum of this compound provides critical information about the electronic environment of its protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, as well as the anisotropic effects of the aromatic rings.

Analysis of a related compound, 2,9-dichlorophenanthridin-6(5H)-one, offers insight into the expected spectral patterns. The aromatic protons typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The specific positions of the chlorine atoms at the 2 and 4 positions on one of the aromatic rings will create a distinct splitting pattern for the remaining protons on that ring. The proton on the nitrogen atom (N-H) of the lactam ring is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Detailed coupling constants (J values) are essential for determining the connectivity of adjacent protons. For instance, ortho-coupled protons on the benzene rings would exhibit coupling constants in the range of 7-9 Hz, while meta-coupling would be significantly smaller (2-3 Hz).

Table 1: Predicted ¹H-NMR Data for this compound (Note: This is a representative table based on general principles and data from similar structures. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-17.8 - 8.2d~2-3 (meta)
H-37.4 - 7.6s-
H-5 (NH)10.0 - 12.0br s-
Aromatic H's7.2 - 8.5m-

¹³C-NMR Spectroscopic Elucidation

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. The spectrum for this compound is expected to show distinct signals for each unique carbon atom.

The carbonyl carbon (C-6) of the lactam ring is characteristically found far downfield, typically in the range of 160-170 ppm. The carbons directly bonded to the chlorine atoms (C-2 and C-4) will also experience a downfield shift due to the electronegativity of the halogen. The remaining aromatic carbons will appear in the approximate range of 115-140 ppm.

Table 2: Predicted ¹³C-NMR Data for this compound (Note: This is a representative table based on general principles and data from similar structures. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6 (C=O)160 - 170
C-2 (C-Cl)130 - 140
C-4 (C-Cl)130 - 140
Quaternary Carbons135 - 145
Aromatic CH115 - 135

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for assembling the molecular puzzle by revealing correlations between nuclei. youtube.comsdsu.eduipb.ptcolumbia.eduemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic rings, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the N-H proton to nearby carbons would help to confirm the structure around the lactam ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. thermofisher.commdpi.com These techniques are complementary and offer a comprehensive view of the molecule's vibrational landscape. thermofisher.com

Characteristic Absorption Band Assignment

The FT-IR and Raman spectra of this compound are dominated by vibrations associated with its aromatic rings and the lactam functional group.

N-H Stretch: A key vibration is the N-H stretching of the amide group, which typically appears in the FT-IR spectrum as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C=O Stretch: The carbonyl (C=O) stretching of the lactam ring is another prominent and intense band in the FT-IR spectrum, expected around 1650-1680 cm⁻¹. This is one of the most characteristic absorptions for phenanthridinones.

C=C and C-H Aromatic Vibrations: The aromatic rings give rise to several characteristic bands. C=C stretching vibrations within the rings typically occur in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region, and their pattern can give clues about the substitution on the aromatic rings.

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the FT-IR spectrum. thermofisher.com For instance, the symmetric breathing modes of the aromatic rings often give strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: This is a representative table based on general principles and data from similar structures. Actual experimental values may vary.)

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H StretchFT-IR3200 - 3400
Aromatic C-H StretchFT-IR, Raman3000 - 3100
C=O Stretch (Amide I)FT-IR, Raman1650 - 1680
C=C Aromatic StretchFT-IR, Raman1450 - 1600
N-H Bending (Amide II)FT-IR1510 - 1550
C-Cl StretchFT-IR, Raman600 - 800

Hydrogen Bonding and Tautomerism Studies via IR

Infrared spectroscopy is a sensitive tool for studying intermolecular and intramolecular interactions, particularly hydrogen bonding. In the solid state or in concentrated solutions, the N-H group of the lactam in this compound can participate in intermolecular hydrogen bonding with the carbonyl oxygen of a neighboring molecule (N-H···O=C). This interaction typically causes a broadening and a shift to lower frequency (red shift) of both the N-H and C=O stretching bands compared to their positions in a dilute, non-polar solvent.

Furthermore, phenanthridinones can theoretically exist in a tautomeric equilibrium between the lactam (amide) form and a lactim (enol) form. The lactim tautomer would be characterized by an O-H group and a C=N double bond. IR spectroscopy can be used to investigate this phenomenon. The presence of the lactim form would give rise to a distinct O-H stretching band (around 3500-3700 cm⁻¹ for a free O-H) and the absence of the characteristic lactam C=O stretch. However, for most phenanthridinone systems, the lactam form is overwhelmingly favored, and the lactim tautomer is not significantly populated under normal conditions. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure and the extent of its conjugated system.

For this compound, the core phenanthridinone structure, a polycyclic aromatic system, is expected to exhibit characteristic π → π* transitions. These transitions, arising from the delocalized π-electron system, typically result in strong absorption bands in the UV region. The presence of the chloro substituents on the aromatic ring is likely to induce a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted phenanthridinone. This is due to the electron-donating effect of the chlorine atoms' lone pairs into the aromatic system through resonance, which can slightly raise the energy of the highest occupied molecular orbital (HOMO) and/or lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for electronic transitions.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~250-280Highπ → π
~320-350Moderateπ → π
~380-420Lown → π*

Note: The values in this table are estimations based on the general spectroscopic behavior of similar aromatic lactams and are not based on experimental measurements for this compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting charged species (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its exact molecular weight. A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, a molecule containing two chlorine atoms will exhibit a distinctive isotopic cluster for the molecular ion, with peaks at M⁺, M+2, and M+4, with relative intensities of approximately 9:6:1.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for such aromatic systems could include the loss of a chlorine atom, carbon monoxide (from the lactam carbonyl group), or hydrogen cyanide. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments with high accuracy.

As specific experimental mass spectrometry data for this compound is not available, a table of expected major ions is provided below.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

m/z (relative)Ion Structure
M⁺, M+2, M+4[C₁₃H₇Cl₂NO]⁺
M-Cl[C₁₃H₇ClNO]⁺
M-CO[C₁₂H₇Cl₂N]⁺
M-Cl-CO[C₁₂H₇ClN]⁺

Note: 'M' represents the mass of the molecular ion with two ³⁵Cl isotopes. The isotopic pattern for ions containing chlorine would be observable.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal the planar nature of the fused aromatic rings. The positions of the two chlorine atoms and the carbonyl group on the phenanthridinone skeleton would be precisely determined. Furthermore, the crystal packing would show how individual molecules interact with each other in the solid state, for instance, through π-π stacking interactions between the aromatic rings or hydrogen bonding involving the lactam N-H group.

Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. Therefore, a data table of its crystallographic parameters cannot be provided.

Computational and Theoretical Chemistry of 2,4 Dichlorophenanthridin 6 5h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2,4-Dichlorophenanthridin-6(5H)-one, these calculations can elucidate the distribution of electrons and predict its reactivity towards other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap indicating higher stability and lower reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are hypothetical and serve to illustrate the concept. Actual values would be obtained from specific quantum chemical calculations.

Electrostatic Potential Surfaces (EPS) and Charge Distribution

Electrostatic potential surfaces (EPS) map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. researchgate.net This allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions.

In this compound, the EPS would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atom due to their high electronegativity, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the chlorine atoms, suggesting these areas are susceptible to nucleophilic attack. The distribution of charge is a key determinant of how the molecule will interact with biological targets such as proteins and nucleic acids.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The phenanthridinone ring system is largely planar, but the substituents may have some rotational freedom. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. nih.gov These simulations can reveal the most stable conformations and the energy barriers between them, which is critical for understanding its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenanthridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govimperial.ac.ukcomputationalspectroscopylab.comnih.gov For phenanthridinone derivatives, QSAR studies can identify the key molecular descriptors that influence their activity, such as their anti-cancer or anti-inflammatory properties. nih.govrsc.org

A QSAR model for phenanthridinone derivatives might reveal that descriptors related to hydrophobicity, electronic properties (like the charges on specific atoms), and steric factors are crucial for their biological function. vietnamjournal.rue3s-conferences.org For this compound, the presence and position of the chlorine atoms would significantly impact these descriptors. For instance, the chlorine atoms would increase the molecule's lipophilicity and introduce specific electronic and steric effects that could be correlated with its activity.

Table 2: Example of Descriptors Used in QSAR Models for Phenanthridinone Derivatives

DescriptorDescriptionPotential Influence of Dichloro-substitution
LogPLipophilicityIncreased
Dipole MomentPolarityAltered
HOMO/LUMO EnergiesElectronic ReactivityLowered
Molecular WeightSizeIncreased
Surface AreaSteric HindranceIncreased

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, such as its NMR, IR, and UV-Vis spectra. mdpi.com These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions. For example, time-dependent density functional theory (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net Similarly, calculations of vibrational frequencies can help in assigning the peaks observed in experimental IR and Raman spectra.

Mechanistic Insights into Biological Activities of Phenanthridinones

Molecular Target Identification and Binding Mechanism Studies

The biological effects of 2,4-Dichlorophenanthridin-6(5H)-one and its analogs stem from their ability to modulate the function of key enzymes and receptors involved in critical cellular processes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes like DNA repair and apoptosis. umanitoba.ca The inhibition of PARP is a significant strategy in cancer therapy, as it can prevent cancer cells from repairing their DNA, leading to cell death. cancer.gov Phenanthridin-6(5H)-one derivatives have been identified as a class of PARP inhibitors. umanitoba.ca These compounds act as competitive inhibitors, mimicking the endogenous substrate NAD+ to disrupt the process of PARylation, which is the transfer of ADP-ribose units to target proteins. umanitoba.casonar.ch

The core phenanthridinone structure is fundamental to this inhibitory activity. For instance, PJ34, a well-known non-selective PARP inhibitor, is based on the 6-(5H)-phenanthridinone ring system. umanitoba.ca The mechanism of inhibition involves the phenanthridinone scaffold docking into the nicotinamide (B372718) binding site of the PARP enzyme. umanitoba.ca Some designed inhibitors feature a hydroxyl arm that interacts with key amino acid residues like D766 or D770 within the PARP active site. umanitoba.ca Another strategy involves designing scaffolds that, in addition to the nicotinamide binding site, also interact with the adenine (B156593) binding site and key residues such as R878, D766, or D770. umanitoba.ca

Progesterone (B1679170) Receptor (PR) Antagonism Mechanisms

The progesterone receptor (PR) is a key player in female reproduction and is implicated in hormone-dependent cancers. nih.govelsevierpure.com Phenanthridin-6(5H)-one derivatives have been discovered as a novel class of nonsteroidal PR antagonists. nih.govelsevierpure.comacs.org These compounds are structurally distinct from other known nonsteroidal PR antagonists. nih.govelsevierpure.com

The antagonistic activity of these compounds is potent and selective for the PR over other nuclear receptors. nih.govelsevierpure.comacs.org For example, certain synthesized phenanthridinone derivatives exhibit very potent PR antagonistic activity with high selectivity. nih.govelsevierpure.com The discovery of a phenanthridin-6(5H)-one bearing an n-butyl group on the nitrogen atom (compound 14) with PR-antagonistic activity, although modest, opened the door for further investigation into the structure-activity relationships of this class of compounds as PR antagonists. acs.org

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.govnih.gov Inhibition of these enzymes is a well-established approach in cancer chemotherapy. nih.govyoutube.comyoutube.com The benzo[c]phenanthridine (B1199836) class of compounds, which are structurally related to phenanthridinones, are known to exert their antitumor effects through the inhibition of topoisomerase I. nih.gov These compounds can act as either "poisons," which stabilize the enzyme-DNA cleavage complex, or "suppressors." nih.gov

For instance, the naturally occurring alkaloid fagaronine (B1216394) and the synthetic compound ethoxidine (B1207407) are potent topoisomerase I inhibitors with different mechanisms. nih.gov While specific studies on this compound as a topoisomerase inhibitor are not detailed in the provided results, the activity of related structures suggests a potential for this compound to interact with topoisomerases. Another related compound, phenanthriplatin, acts as a covalent topoisomerase II poison, further highlighting the potential of the broader phenanthridine (B189435) scaffold to target this class of enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Phenanthridinones

The biological activity of phenanthridinone derivatives is highly dependent on the nature and position of substituents on the core ring structure.

Impact of Halogenation on Biological Interaction

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of phenanthridinones and related structures, the presence of halogen atoms can significantly influence their biological activity.

Studies on halogenated phenazines, which share structural similarities with phenanthridinones, have shown that the position and type of halogen substituent are critical for their antibacterial and biofilm-eradicating properties. nih.gov For example, probing diverse substitutions at the 2-, 4-, 7-, and 8-positions of the phenazine (B1670421) scaffold provided crucial information on their activity profiles. nih.gov Similarly, a study on halogenated phenylethanolamines and phenoxypropanolamines revealed that the position of halogenation affects their beta-adrenolytic activity, with 2,5-dihalogenated derivatives being more potent than 2,4-dihalogenated ones. nih.gov

For this compound, the presence of two chlorine atoms at the 2 and 4 positions is expected to significantly impact its electronic properties, lipophilicity, and steric profile. These changes, in turn, would influence its binding affinity and selectivity for its molecular targets. The electron-withdrawing nature of the chlorine atoms could affect the charge distribution of the aromatic system, potentially enhancing interactions with specific amino acid residues in the binding pockets of enzymes like PARP or receptors like the PR.

Effects of Substituent Position and Electronic Properties

The biological activity of phenanthridinone derivatives is profoundly influenced by the nature and position of substituents on the aromatic scaffold. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets. The principles of structure-activity relationships (SAR) are central to understanding these effects. wikipedia.orgucla.edu

Halogen atoms, such as the chlorine atoms in this compound, are known to be electron-withdrawing due to their high electronegativity (inductive effect), which deactivates the aromatic ring towards electrophilic attack. sigmaaldrich.com However, they also possess lone pairs of electrons that can be donated into the ring through resonance, a weaker, opposing effect. rsc.org This dual nature means that halogens typically slow down reactions but direct new substituents to the ortho and para positions. rsc.org In the context of biological activity, this electronic modulation can enhance binding to specific protein targets. For instance, studies on other classes of bioactive molecules, such as dihydro-1,3,5-triazines, have identified compounds with a 2,4-dichlorophenoxy group that exhibit potent activity, highlighting the favorable properties this substitution pattern can confer. rsc.org

The position of substituents is critical. A SAR study on a series of functionalized thiols demonstrated that altering the substituent on a nitrogen-linked aromatic ring could modulate antileishmanial activity. mdpi.com Similarly, research on HIV-1 integrase inhibitors compared phenanthridinone diketo acids with their more lipophilic phenanthrene (B1679779) counterparts. The study found that the polar amide bridge in the phenanthridinone system could decrease inhibitory activity, suggesting that lipophilicity plays a key role in the binding to the target enzyme's active site. researchgate.net Therefore, the addition of two chlorine atoms, as in this compound, would significantly increase the lipophilicity of the molecule, potentially altering its target engagement and cellular uptake compared to the unsubstituted parent compound.

Table 1: Influence of Substituents on the Properties of Aromatic Compounds

Substituent TypeElectronic EffectInfluence on ReactivityTypical Directing EffectReference
Activating Groups (-OH, -NH2, Alkyl)Electron-donatingIncreases reactivityOrtho, Para sigmaaldrich.com
Deactivating Groups (-NO2, -CN, -COR)Electron-withdrawingDecreases reactivityMeta rsc.org
Halogens (-Cl, -Br, -I)Electron-withdrawing (Inductive) & Electron-donating (Resonance)Decreases reactivityOrtho, Para rsc.org

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a phenanthridinone derivative, and its macromolecular target, typically a protein or nucleic acid. nih.govekb.eg These methods provide insights into binding affinity, orientation, and the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. nih.govresearchgate.net

While specific docking studies for this compound are not prominently available, research on related structures provides a model for its potential interactions. For example, docking studies on cytotoxic phenanthrene derivatives confirmed their potential to bind to vital cancer targets. researchgate.net In another study, newly synthesized quinazolin-2,4-dione derivatives were evaluated as potential COVID-19 therapeutic agents through molecular docking against the main protease (Mpro), with one compound showing high binding affinity. ekb.eg

For a molecule like this compound, docking simulations would be crucial to identify its likely biological targets. The chlorine atoms at the 2- and 4-positions would be expected to form halogen bonds or engage in hydrophobic interactions within the target's binding pocket. The planar phenanthridinone core is well-suited for intercalating between DNA base pairs or fitting into flat hydrophobic regions of an enzyme's active site. Simulations can reveal how these substitutions enhance or alter the binding mode compared to the parent phenanthridinone.

Table 2: Representative Molecular Docking Applications for Heterocyclic Compounds

Compound ClassTarget ProteinPurpose of StudyKey FindingReference
Quinazolin-2,4-dionesCOVID-19 Main Protease (Mpro)Identify potential antiviral agentsCompound 4 exhibited the highest binding affinity. ekb.eg
Pyranopyrazole-1,4-dihydropyridinesCalcium ChannelsValidate in vivo positive inotropic effectCompounds showed strong binding, some better than the known activator Bay K 8644. nih.gov
Thiazole derivativesPhospholipase A2 (Cobra Venom)Identify potential enzyme inhibitorsCompound (7) was identified as a potent inhibitor. researchgate.net
Ortho vanillin-based scaffoldsBacterial proteins (Bacillus subtilis, Proteus vulgaris)Confirm antimicrobial activityDocking confirmed ligand binding ability through H-bonding and other interactions. nih.gov

Investigation of Cellular Pathway Modulation by Phenanthridinones (Mechanistic Level)

One of the primary mechanisms by which many anticancer agents exert their effects is by damaging DNA and interfering with the cell's ability to repair that damage. nih.gov The phenanthridinone scaffold is present in compounds known to target key players in DNA maintenance. A prominent example is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for single-strand break repair. nih.gov Another important mechanism is the inhibition of topoisomerases, enzymes that manage DNA topology during replication and transcription. The synthetic phenanthridinone analogue ARC-111, for instance, is known to target topoisomerase I. researchgate.net Dihydroxylated pyridine (B92270) derivatives, which are bioisosteres of some complex heterocycles, have been shown to act as topoisomerase II poisons. nih.gov

The cellular response to DNA damage involves a complex network of pathways, including Nucleotide Excision Repair (NER), which removes bulky adducts, and Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), which repair double-strand breaks. nih.govnih.gov The Fanconi Anemia (FA) pathway is specifically critical for the repair of DNA interstrand cross-links. researchgate.net By inhibiting key proteins in these pathways, phenanthridinone derivatives could sensitize cancer cells to DNA-damaging agents, a strategy actively pursued in cancer therapy. The specific role of this compound in modulating these pathways would depend on its ability to bind to and inhibit critical enzymes within this network.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It is controlled by checkpoints that monitor for cellular health and DNA integrity before allowing progression to the next phase. thesciencein.org Key molecular regulators of this process are cyclin-dependent kinases (CDKs) and their activating partners, the cyclins. nih.govnih.gov

Many natural and synthetic compounds exert anticancer effects by inducing cell cycle arrest, preventing cancer cells from proliferating. nih.gov For instance, certain flavonoids have been shown to cause G1 phase arrest by reducing the levels of CDK2, CDK4, and CDK6, as well as cyclins D1, D2, and E. nih.gov Indole-3-carbinol induces G1/S arrest by downregulating these same proteins while increasing the expression of CDK inhibitors like p21 and p27. nih.gov

A potential mechanism for this compound would be the modulation of these key regulatory proteins. For example, a study on novel indolyl 1,2,4-triazole (B32235) derivatives found that specific compounds could inhibit CDK4 and CDK6, leading to cell cycle arrest at the G0/G1 or S phase in breast cancer cells. nih.gov By binding to the ATP-binding pocket of CDKs or by altering the expression levels of cyclins, a dichlorinated phenanthridinone could halt the cell cycle, thereby preventing tumor growth.

Apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) are two fundamental cellular pathways that can be modulated by anticancer agents. Apoptosis is a clean and orderly process of cell elimination, while autophagy can serve as a survival mechanism under stress but can also lead to cell death.

There is often a complex interplay between these two pathways. For example, a semi-synthetic gingerol analogue was found to trigger autophagy-dependent apoptosis in triple-negative breast cancer cells. This suggests that the initiation of autophagy can be a prerequisite for the execution of apoptosis. The study showed that the analogue was much more effective at inducing autophagy than its parent compound, highlighting how chemical modification can enhance a specific biological effect.

The molecular mechanisms often involve key signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival; its inhibition is known to promote both apoptosis and autophagy. researchgate.net Phenanthridinone derivatives could potentially induce cell death through such pathways. For example, they might trigger intracellular reactive oxygen species (ROS) production, which can act as a signal to initiate both autophagic and apoptotic responses.

Antimicrobial Activity Mechanisms of Phenanthridinone Scaffolds

The phenanthridinone scaffold has been associated with both antibacterial and antifungal properties. researchgate.net The mechanisms by which antimicrobial agents work are varied, but they generally fall into several categories: inhibition of cell wall synthesis, disruption of plasma membrane integrity, inhibition of nucleic acid synthesis, interference with ribosome function (protein synthesis), or blockage of essential metabolic pathways.

For heterocyclic compounds like phenanthridinones, a likely mechanism is the disruption of bacterial DNA replication or RNA transcription. The planar structure of the molecule could allow it to intercalate into bacterial DNA, preventing its replication and leading to cell death. Alternatively, it could inhibit key bacterial enzymes, such as DNA gyrase or RNA polymerase.

Table 3: Common Mechanisms of Antimicrobial Action

Mechanism of ActionExample Drug ClassMolecular TargetReference
Inhibition of Cell Wall Synthesisβ-Lactams (e.g., Penicillin)Peptidoglycan Polymerization
Disruption of Plasma MembranePolymyxins, PolyenesLipopolysaccharides (bacteria), Ergosterol (fungi)
Inhibition of Nucleic Acid SynthesisQuinolones, RifampinDNA Gyrase, RNA Polymerase
Inhibition of Protein SynthesisAminoglycosides, TetracyclinesRibosomes (30S or 50S subunit)
Inhibition of Metabolic PathwaysSulfonamides, TrimethoprimFolate Synthesis Pathway

Table of Compounds Mentioned

An article focusing solely on the chemical compound “this compound” and its specific mechanistic insights into biological activities, as requested, cannot be generated at this time. Extensive searches of scientific literature and databases did not yield specific research findings on the modulation of bacterial cell wall permeability or enzyme inhibition in microbial systems for this particular compound.

The available research on the broader class of phenanthridinones and their derivatives indicates a wide range of biological activities, including antibacterial properties. Some studies on related compounds offer insights into potential mechanisms, which are summarized below. It is important to note that this information does not directly pertain to this compound.

Mechanistic Insights into Biological Activities of Related Phenanthridinone Compounds

Bacterial Cell Wall Permeability Modulation

While direct studies on this compound's effect on bacterial cell walls are not available, research on other antimicrobial compounds suggests potential mechanisms. For instance, some antimicrobial agents can disrupt the bacterial membrane, leading to changes in permeability and subsequent cell death. This can occur through direct interaction with the lipid bilayer or by interfering with metabolic pathways essential for maintaining the cell envelope. mdpi.com For example, the compound phenazine-1-carboxylic acid, produced by Pseudomonas aeruginosa, has been shown to cause complete lysis of bacterial cells, with the release of cytoplasmic contents. nih.gov This suggests a mechanism involving severe damage to the cell envelope. nih.gov

Enzyme Inhibition in Microbial Systems

The inhibition of essential microbial enzymes is a common antibacterial strategy. For the broader class of phenanthridines, some derivatives have been identified as inhibitors of specific bacterial enzymes. A notable example is the inhibition of FtsZ, a protein crucial for bacterial cell division. nih.govnih.gov Sanguinarine, a benzophenanthridine alkaloid, has been shown to interfere with the formation of the FtsZ Z-ring, a key step in bacterial cytokinesis, leading to the inhibition of cell division and bacterial death. nih.gov

It is plausible that this compound may exert its biological effects through similar mechanisms, such as membrane disruption or enzyme inhibition. However, without direct experimental evidence, any such assertion remains speculative. Further research is required to elucidate the specific mode of action of this compound.

Derivatization and Functionalization Strategies of Phenanthridinones

Regioselective Functionalization of the Phenanthridinone Core

The ability to selectively introduce functional groups at specific positions on the phenanthridinone ring system is crucial for establishing structure-activity relationships and optimizing molecular properties. Various methods, prominently featuring transition-metal-catalyzed C-H activation, have been developed to achieve high regioselectivity.

Palladium-catalyzed reactions have proven to be particularly effective for the direct arylation and functionalization of the phenanthridinone core. rsc.orgnih.govmdpi.comrsc.org These methods often employ a directing group to guide the catalyst to a specific C-H bond, ensuring precise substitution. For instance, the use of a picolinamide (B142947) (PA) directing group on a benzylamine (B48309) precursor allows for the ortho-C-H arylation, which is a key step in a sequential synthesis of phenanthridines. nih.gov While this example leads to phenanthridines, the underlying principle of directed C-H activation is broadly applicable to the synthesis of functionalized phenanthridinones.

A notable strategy involves the palladium-catalyzed cyclization of N-methoxybenzamides with arenes, which proceeds through multiple C-H activation and C-C/C-N bond formation steps to yield substituted phenanthridinones with high regioselectivity. nih.gov The reaction conditions can be tuned to favor specific isomers. For example, in the palladium-catalyzed picolinamide-directed C-H arylation, the less sterically hindered ortho position is preferentially functionalized when a meta substituent is present on the benzylpicolinamide substrate. nih.gov

Rhodium-catalyzed reactions have also emerged as a powerful tool for the regioselective synthesis of complex phenanthridinone-related structures. A rhodium(III)-catalyzed C-H ring-opening reaction of 7-azabenzonorbornadienes with aromatic aldoximes has been developed to produce benzophenanthridine alkaloids with high diastereoselectivity. acs.org

The following table summarizes selected examples of regioselective functionalization of the phenanthridinone scaffold, highlighting the catalyst, reaction type, and achieved regioselectivity.

Catalyst/MethodReaction TypeFunctionalized Position(s)Key Findings & Regioselectivity
Pd(OAc)₂/Picolinamide (PA) directing groupC-H Arylationortho to the directing groupDirects arylation to the less sterically hindered ortho position. nih.gov
Pd(OAc)₂Dual C-H ActivationFormation of phenanthridinone coreHigh regioselectivity in the cyclization of N-methoxybenzamides with arenes. nih.gov
Pd-PVP NanoparticlesIntramolecular C-H ArylationC-C bond formationEfficient synthesis of phenanthridinones from N-methyl-N-aryl-2-halobenzamides with good functional group tolerance. rsc.orgnih.gov
[RhCp*Cl₂]₂C-H Ring-OpeningFormation of benzophenanthridine coreHighly diastereoselective synthesis of benzophenanthridine alkaloids. acs.org
Visible-light photocatalysisDehydrogenative C-H Carbonylative LactamizationFormation of phenanthridinone coreUtilizes DMF as a carbonyl source for the cyclization of 2-arylanilines. organic-chemistry.org

Introduction of Diverse Substituents for Targeted Research Probes

The introduction of a wide array of substituents onto the phenanthridinone skeleton is essential for developing targeted research probes. These probes can be used to investigate biological pathways, visualize cellular processes, or act as specific inhibitors for enzymes and receptors. The functional groups introduced can include fluorophores, biotin (B1667282) tags, photoreactive groups, or moieties that modulate solubility and cell permeability.

Palladium-catalyzed cross-coupling reactions are workhorse methods for installing diverse substituents. For example, the intramolecular C-H bond functionalization catalyzed by palladium nanoparticles has been shown to tolerate a wide range of functional groups on the aryl ring of the precursor, including methoxy, methyl, tert-butyl, phenyl, trifluoromethoxy, trifluoromethyl, fluoro, chloro, and cyano groups. rsc.orgnih.gov This tolerance allows for the synthesis of a library of substituted phenanthridinones that can be screened for desired properties.

The development of enantioselective synthesis methods, such as the Birch-Heck sequence to create phenanthridinone derivatives with all-carbon quaternary stereocenters, opens up possibilities for generating probes with specific three-dimensional conformations. nih.gov Such stereochemical control is often critical for selective interactions with biological targets.

The table below provides examples of diverse substituents introduced onto the phenanthridinone core and their potential applications as research probes.

Substituent TypeMethod of IntroductionPotential Application
Electron-donating groups (e.g., OMe, Me, tBu)Pd-catalyzed C-H activation/arylationModulation of electronic properties and binding affinity. rsc.orgnih.gov
Electron-withdrawing groups (e.g., F, Cl, CF₃, CN, NO₂)Pd-catalyzed C-H activation/arylationTuning of physicochemical properties and metabolic stability. rsc.orgrsc.org
All-carbon quaternary stereocenterBirch-Heck sequenceCreation of conformationally restricted analogs for improved selectivity. nih.gov
Fused heterocyclic rings (e.g., quinazolinone)Visible-light photocatalysisDevelopment of novel scaffolds with extended aromatic systems. rsc.org

Synthesis of Phenanthridinone-Containing Hybrid Molecules

Hybrid molecules, which combine the phenanthridinone scaffold with other pharmacophores or functional moieties, represent a promising strategy for developing multifunctional agents with enhanced or novel activities. This approach can lead to compounds with improved efficacy, reduced side effects, or the ability to interact with multiple biological targets simultaneously.

The synthesis of such hybrids often relies on the robust and versatile synthetic methodologies developed for the functionalization of the phenanthridinone core. For instance, a functionalized phenanthridinone bearing a reactive handle, such as a halogen or a boronic ester, can be further elaborated through cross-coupling reactions to attach another molecular entity.

One approach involves the construction of fused-ring systems, where the phenanthridinone is annulated with another heterocyclic ring. An example is the regioselective synthesis of 14H-quinazolino[3,2-f]phenanthridin-14-one through a visible-light-promoted intramolecular C-N cross-coupling reaction. rsc.org This creates a rigid, extended aromatic system with potentially unique photophysical and biological properties.

The synthesis of complex natural product-like molecules often involves the integration of the phenanthridinone core into a larger, more intricate structure. The development of cascade reactions, where multiple bonds are formed in a single operation, is particularly valuable for the efficient construction of these hybrid molecules.

The following table outlines strategies for the synthesis of phenanthridinone-containing hybrid molecules.

Hybrid Molecule TypeSynthetic StrategyKey Features of the Hybrid Molecule
Fused Phenanthridinone-QuinazolinoneVisible-light photocatalyzed intramolecular C-N cross-couplingExtended, rigid polycyclic aromatic system. rsc.org
Benzophenanthridine AlkaloidsRhodium(III)-catalyzed C-H ring-opening and subsequent transformationsCombination of the phenanthridinone core with other alkaloid structural motifs. acs.org
Phenanthridinone-Peptide ConjugatesNot explicitly found, but feasible via functional handlesPotential for targeted delivery or modulation of protein-protein interactions.
Phenanthridinone-Fluorophore HybridsNot explicitly found, but feasible via functional handlesDevelopment of fluorescent probes for biological imaging.

Future Directions in Phenanthridinone Research

Advancements in Sustainable and Green Synthetic Methodologies

A primary goal in modern organic synthesis is the development of environmentally benign processes, and phenanthridinone synthesis is no exception. nih.gov Future research will increasingly prioritize "green" methodologies that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. mdpi.com

Key advancements are expected in the following areas:

Catalysis: There is a continuous effort to replace stoichiometric reagents with catalytic ones, which are used in smaller quantities and can be recycled. youtube.com The field is moving away from scarce and toxic precious metal catalysts towards more abundant and less hazardous alternatives. elsevier.com

Solvent Use: A significant source of chemical waste comes from solvents. youtube.com Research is focused on using greener solvents like water, supercritical CO₂, or bio-based solvents, and in some cases, developing solvent-free reaction conditions. mdpi.comyoutube.com

Energy Sources: Alternative energy sources like microwave irradiation and visible light are being used to drive reactions more efficiently. mdpi.com Photocatalyzed reactions, for instance, offer a sustainable method for synthesizing phenanthridinones under mild, metal-free conditions. mdpi.comresearchgate.netrsc.org Similarly, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. mdpi.commdpi.com

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of atoms from the starting materials into the final product, a principle known as atom economy. youtube.com This inherently reduces waste. Methodologies like C-H activation are pivotal as they avoid the need for pre-functionalized substrates, such as halogenated derivatives, making the process more atom-efficient. nih.gov

Continuous Flow Chemistry: This approach, moving from traditional batch processing to continuous manufacturing, allows for precise control over reaction parameters, leading to higher selectivity and fewer byproducts. youtube.com It also improves safety and energy efficiency. youtube.com

Multicomponent Reaction Development for Phenanthridinone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, are a powerful tool for building molecular complexity efficiently. frontiersin.org The development of novel MCRs is a significant future direction for the synthesis of the phenanthridinone scaffold.

The advantages of MCRs align well with the principles of green chemistry, offering:

High Atom Economy: MCRs are inherently atom-economical as they combine multiple molecules into one. frontiersin.org

Efficiency: They reduce the number of synthetic steps and purification processes, saving time, resources, and energy. frontiersin.org

Molecular Diversity: MCRs allow for the rapid generation of a large library of structurally diverse compounds from a common set of starting materials, which is highly valuable for drug discovery. frontiersin.org

A notable example is the palladium-catalyzed multicomponent reaction involving anilines, carbon monoxide (a C1 building block), and arynes to construct the phenanthridinone framework through C-H bond activation. acs.org This method allows for the straightforward assembly of the core structure without the need to pre-functionalize the starting materials. acs.orgresearchgate.net Future research will likely focus on expanding the scope of MCRs, exploring new catalytic systems (including metal-free options), and applying them to the synthesis of complex natural products and novel pharmaceutical agents. acs.org

Integrated Computational and Experimental Approaches for Mechanistic Discovery

The synergy between computational chemistry and experimental work is revolutionizing how scientists understand and develop new chemical reactions. chiralpedia.com This integrated approach is becoming indispensable for studying the synthesis of phenanthridinones.

Mechanistic Insights: Computational modeling can elucidate complex reaction mechanisms, identify transient intermediates, and calculate energy barriers for different reaction pathways. chiralpedia.com For example, in a palladium-catalyzed synthesis of phenanthridinones, a plausible mechanism was proposed based on experimental results, outlining steps such as C-H bond activation, oxidative addition, and reductive elimination. mdpi.com Computational studies can further refine and validate such proposed mechanisms.

Catalyst Design: By understanding the mechanism and the structure of the catalyst's active site, computational tools can help in the rational design of new, more efficient, and selective catalysts. chiralpedia.com

Predicting Outcomes: Machine learning and other computational models are increasingly used to predict reaction outcomes, yields, and selectivity, which can guide experimental efforts and accelerate the discovery of optimal reaction conditions. chiralpedia.com

This iterative cycle, where computational predictions guide laboratory experiments and experimental results refine the computational models, accelerates the pace of discovery and leads to a deeper understanding of the underlying chemical processes. chiralpedia.com

Exploration of Novel Biological Targets and Mechanistic Pathways

Phenanthridinone derivatives have demonstrated a wide range of pharmacological activities, and a key area of future research is to identify new biological targets and understand their mechanisms of action. nih.govontosight.ai This exploration is crucial for developing new therapies for a variety of diseases.

Cancer and Epigenetics: A significant recent development has been the identification of phenanthridin-6(5H)-one derivatives as potent and selective inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins. nih.gov BET bromodomains are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition is a promising strategy for treating cancer and inflammatory diseases. nih.gov Future work will likely focus on optimizing these inhibitors for improved potency and pharmacokinetic properties. nih.gov

Neurodegenerative and CNS Disorders: The transcription factor ΔFosB is implicated in long-term neural and behavioral changes associated with drug addiction, depression, and other CNS disorders. nih.gov Phenanthridine (B189435) analogues have been identified as chemical probes that can disrupt the function of ΔFosB, making this transcription factor a promising therapeutic target for future investigation. nih.gov

DNA Repair and Radiosensitization: Some phenanthridinone derivatives are being investigated for their ability to inhibit enzymes involved in DNA repair, such as Tyrosyl-DNA phosphodiesterase 1 (TDP1). researchgate.net Inhibiting these pathways could make cancer cells more sensitive to radiation therapy, potentially increasing the effectiveness of cancer treatment. researchgate.net

Infectious Diseases: The phenanthridine scaffold has historical significance in the development of antiparasitic agents. nih.gov Renewed interest is focused on discovering new phenanthridinone derivatives with activity against parasites like Trypanosoma cruzi and T. brucei. nih.gov

The search for new biological targets will involve large-scale screening of phenanthridinone libraries against various enzymes, receptors, and cellular pathways to uncover novel therapeutic opportunities.

Development of Phenanthridinone Derivatives as Chemical Probes for Biological Systems

Beyond direct therapeutic applications, phenanthridinone derivatives are being developed as chemical probes—small molecules used to study and manipulate biological systems. nih.gov These probes are essential tools for validating new drug targets and elucidating complex biological pathways.

A chemical probe must typically be potent, selective, and have a known mechanism of action. An example is the phenanthridine analogue ZL0220 , which was identified as a probe that disrupts the DNA binding of the transcription factor ΔFosB. nih.gov Such a tool allows researchers to investigate the specific functions of ΔFosB in the brain. nih.gov

Future directions in this area include:

Designing Photoaffinity Probes: These probes contain a photoreactive group that allows them to form a covalent bond with their target protein upon exposure to light. rsc.org This technique is invaluable for definitively identifying the binding partners of a compound within a complex cellular environment.

Creating Fluorescent Probes: By attaching a fluorescent tag to a phenanthridinone derivative, scientists can visualize the localization and dynamics of its target within living cells. The inherent fluorescence of some phenanthridine structures is an advantage in this context. nih.gov

Expanding the Probe Library: There is a need to develop a broader range of highly selective chemical probes for different biological targets. nih.gov Further optimization of existing probes and the discovery of new ones will be critical for advancing our understanding of the biological roles of various proteins and pathways implicated in disease. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.